molecular formula C7H7ClFN3 B13841348 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride

Cat. No.: B13841348
M. Wt: 187.60 g/mol
InChI Key: BJQVSJOEHXYJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride: is a heterocyclic compound with the molecular formula C7H7ClFN3 . It is a derivative of pyrrolopyridine and contains a fluorine atom at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Fluorination: Introduction of the fluorine atom at the 5th position of the pyridine ring.

    Cyclization: Formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions.

    Amination: Introduction of the amine group at the 4th position.

    Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C7H7ClFN3

Molecular Weight

187.60 g/mol

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine;hydrochloride

InChI

InChI=1S/C7H6FN3.ClH/c8-5-3-11-7-4(6(5)9)1-2-10-7;/h1-3H,(H3,9,10,11);1H

InChI Key

BJQVSJOEHXYJOY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)N)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.